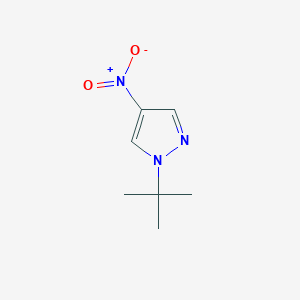
1,1,1-Trifluoro-2-methylpropan-2-amine
Overview
Description
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a chemical compound with the molecular formula C4H9ClF3N . It is also known as 1,1,1-Trifluoro-2-Methyl- . It is used in the preparation of peptides as NS3-serine protease inhibitors of hepatitis C virus .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-2-methylpropan-2-amine” consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The InChI Key is CHLSBKZIORHVOJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a powder at room temperature . Its molecular weight is 163.57 . The compound has a boiling point of - .
Scientific Research Applications
Application of 2-Trifluoromethyl-2-propanol
Scientific Field
Summary of the Application
2-Trifluoromethyl-2-propanol is a chemical compound with the formula C4H7F3O. It is used in various chemical reactions as a reagent .
Methods of Application
The specific methods of application can vary depending on the reaction. Typically, it is used in stoichiometric amounts and added to the reaction mixture under controlled conditions .
Results or Outcomes
The outcomes of the reactions can vary widely depending on the other reactants and conditions. In general, the use of 2-Trifluoromethyl-2-propanol can facilitate certain types of chemical transformations .
Application of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Summary of the Application
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is used as a reactant to synthesize various compounds, including ethyl zinc fluoroalkoxide complexes and vanadium-alkylidene complexes .
Methods of Application
This compound is typically used in stoichiometric amounts in the presence of other reactants such as diethyl zinc or hexane .
Results or Outcomes
The synthesis of these complexes can be useful in various areas of chemistry. For example, vanadium-alkylidene complexes are important in olefin metathesis, a reaction used in the synthesis of various organic compounds .
Application of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Scientific Field
Summary of the Application
This compound is used in the preparation of peptides as NS3-serine protease inhibitors of hepatitis C virus .
Results or Outcomes
The outcomes of the reactions can vary widely depending on the other reactants and conditions. In general, the use of this compound can facilitate certain types of chemical transformations .
Application of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine hydrochloride
Summary of the Application
This compound is used as a reactant to synthesize various compounds .
Methods of Application
This compound is typically used in stoichiometric amounts in the presence of other reactants .
Results or Outcomes
The synthesis of these complexes can be useful in various areas of chemistry .
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBWGBFWVFEGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460801 | |
| Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylpropan-2-amine | |
CAS RN |
812-18-0 | |
| Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)



![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)



